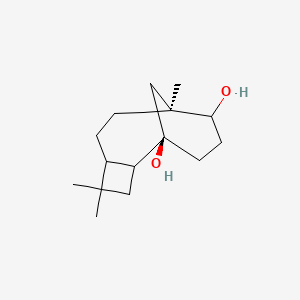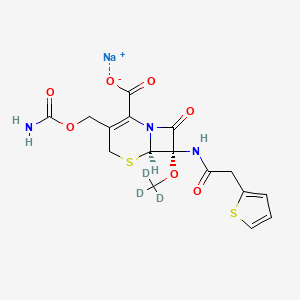
30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- is a complex organic compound that belongs to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. They are known for their wide range of biological activities and are found in various plants and organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- typically involves multiple steps, including cyclization, oxidation, and functional group modifications. The specific synthetic route may vary depending on the starting materials and desired yield. Common reagents used in the synthesis may include strong acids or bases, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis in controlled environments. The process may require specialized equipment to ensure purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- has various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products.
Mecanismo De Acción
The mechanism of action of 30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting enzymes involved in inflammatory processes.
Signal transduction: Modulating signaling pathways that regulate cell growth and apoptosis.
Receptor binding: Binding to specific receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- include other triterpenoids such as:
- Oleanolic acid
- Ursolic acid
- Betulinic acid
Uniqueness
30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- is unique due to its specific structure and functional groups, which may confer distinct biological activities and chemical reactivity compared to other triterpenoids.
Propiedades
Fórmula molecular |
C29H44O3 |
|---|---|
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(4aS,6aS,6bR,12aR)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20?,21?,22?,23?,26-,27+,28+,29-/m0/s1 |
Clave InChI |
XWVVPZWKCNXREE-RNMCOGJRSA-N |
SMILES isomérico |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(=C)CC5)C(=O)O)C)C)(C)C)O |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
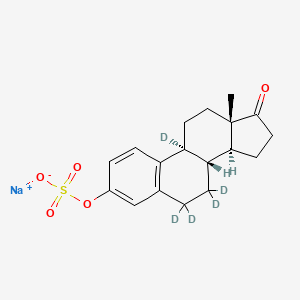

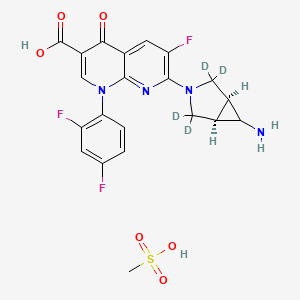
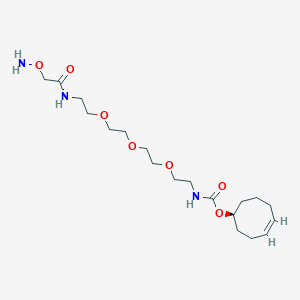
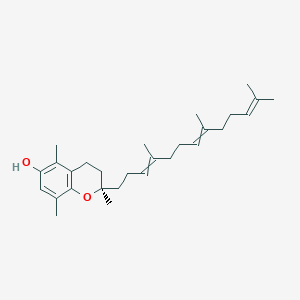
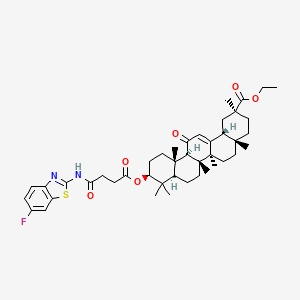
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
